4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine
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Description
4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C19H16FN5S and its molecular weight is 365.43. The purity is usually 95%.
BenchChem offers high-quality 4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
Triazoles, including the compound , have demonstrated antibacterial potential . Researchers have explored their effectiveness against various bacterial strains, such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes. Investigating the specific mechanisms by which this compound interacts with bacterial cells could lead to novel antibacterial agents.
Antifungal Properties
Triazoles are also known for their antifungal activity . By targeting fungal enzymes or cell membranes, they inhibit fungal growth and proliferation. The compound’s structure suggests it may exhibit similar effects. Further studies could explore its efficacy against specific fungal pathogens.
Anticancer Research
The field of oncology has shown interest in triazoles due to their potential as anticancer agents . Researchers investigate their ability to inhibit cancer cell growth, induce apoptosis, and interfere with tumor progression. The compound’s unique structure warrants investigation into its specific effects on cancer cells.
Antioxidant Activity
Triazoles, including related derivatives, have been studied for their antioxidant properties . Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Evaluating the compound’s antioxidant capacity could reveal its potential health benefits.
Anticonvulsant Effects
Triazoles have been explored as potential anticonvulsants . Understanding their impact on neuronal excitability and neurotransmitter systems is essential for developing effective treatments for epilepsy and other seizure disorders. Investigating the compound’s anticonvulsant properties could contribute to this field.
Other Biomedical Applications
Beyond the mentioned areas, researchers continue to explore triazoles for various biomedical purposes . These include anti-inflammatory effects, cardiovascular protection, and neuroprotection. The compound’s unique thiazole-triazole hybrid structure may offer novel avenues for therapeutic development.
properties
IUPAC Name |
5-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5S/c1-11-3-4-12(2)15(9-11)16-10-26-19(22-16)17-18(21)25(24-23-17)14-7-5-13(20)6-8-14/h3-10H,21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFURFYAOLOZDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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